
Dimethyl 3,3'-(1,2-phenylene)di(prop-2-enoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is an organic compound with the molecular formula C14H14O4 It is a diester derived from the reaction of dimethyl prop-2-enoate with 1,2-phenylenediamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) typically involves the esterification of 1,2-phenylenediamine with dimethyl prop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in further chemical reactions. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its reactivity and binding to specific targets.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 3,3’-(1,4-phenylene)dipropanoate
- Diethyl 3,3’-(1,2-phenylene)dipropanoate
Comparison: Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity profiles, making it suitable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
61198-30-9 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 3-[2-(3-methoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-17-13(15)9-7-11-5-3-4-6-12(11)8-10-14(16)18-2/h3-10H,1-2H3 |
InChI-Schlüssel |
ZOJFVWFKNBWXNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=CC=C1C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


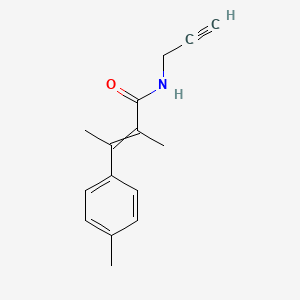

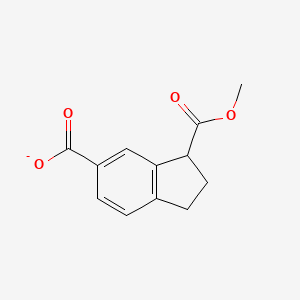

![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
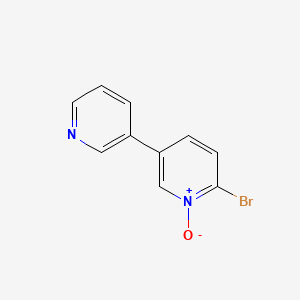

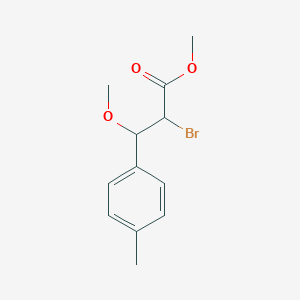
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)


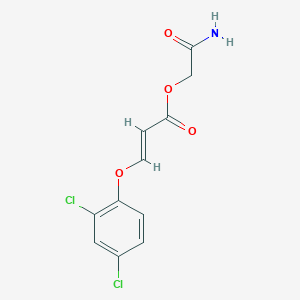
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)
